1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrF3O |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
1-bromo-2-[2-(trifluoromethoxy)ethyl]benzene |
InChI |
InChI=1S/C9H8BrF3O/c10-8-4-2-1-3-7(8)5-6-14-9(11,12)13/h1-4H,5-6H2 |
InChI Key |
RKPWMMLJUFPVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the trifluoromethoxy-ethyl group. One common method involves the bromination of 2-(2-trifluoromethoxy-ethyl)-benzene using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution Reactions: Products include 2-(2-trifluoromethoxy-ethyl)-aniline, 2-(2-trifluoromethoxy-ethyl)-thiophenol, and 2-(2-trifluoromethoxy-ethyl)-phenol.
Oxidation Reactions: Products include 2-(2-trifluoromethoxy-ethyl)-benzaldehyde and 2-(2-trifluoromethoxy-ethyl)-benzoic acid.
Reduction Reactions: Products include 2-(2-trifluoromethoxy-ethyl)-cyclohexane derivatives.
Scientific Research Applications
Pharmaceutical Industry
1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure can improve the bioactivity and pharmacokinetic properties of drug candidates.
- Case Study : Research has demonstrated that fluorinated compounds exhibit enhanced metabolic stability and binding affinity to biological targets, making them valuable in drug design .
Organic Synthesis
The compound is utilized as a building block in organic synthesis for creating complex molecules. The trifluoromethoxy group provides unique reactivity patterns that can be exploited in various chemical transformations.
- Example Reaction : The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles, leading to diverse functionalized products .
Material Science
In material science, this compound is explored for its potential in developing advanced materials with specific properties such as hydrophobicity and thermal stability.
- Application : Fluorinated compounds are known to impart water-repellent characteristics to surfaces, making them suitable for coatings and other applications where moisture resistance is crucial .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Industry | Intermediate for drug synthesis | Enhanced bioactivity and metabolic stability |
| Organic Synthesis | Building block for complex molecules | Unique reactivity patterns |
| Material Science | Development of advanced materials | Improved hydrophobicity and thermal stability |
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene is primarily related to its ability to interact with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| 1-Bromo-2-(difluoromethoxy)benzene | 223.015 | 199.2 ± 30.0 | 1.6 ± 0.1 | Br, OCHF₂ |
| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 275.45 | N/A | N/A | Br, Cl, OCF₃ |
| 1-Bromo-2-(trifluoromethyl)benzene | 225.0 | N/A | N/A | Br, CF₃ |
| 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene (estimated) | ~285.0 | 210–240 (estimated) | ~1.7 (estimated) | Br, OCF₃-CH₂CH₂ |
Table 2: Reactivity Trends in Bromobenzenes
Biological Activity
1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene is a compound of significant interest in medicinal chemistry due to its unique structural features, which confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrF3O |
| Molecular Weight | 269.06 g/mol |
| IUPAC Name | 1-bromo-2-[2-(trifluoromethoxy)ethyl]benzene |
| InChI | InChI=1S/C9H8BrF3O/c10-8-4-2-1-3-7(8)5-6-14-9(11,12)13/h1-4H,5-6H2 |
| InChI Key | RKPWMMLJUFPVMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CCOC(F)(F)F)Br |
The trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, making it an attractive candidate for drug development.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethoxy group increases lipophilicity, facilitating cell membrane penetration. The bromine atom allows for halogen bonding interactions, which can enhance binding affinity to proteins and enzymes. This interaction may modulate several biological pathways, leading to therapeutic effects such as anti-cancer and anti-inflammatory activities.
Biological Activity and Therapeutic Applications
1. Anticancer Activity:
Research indicates that compounds with trifluoromethoxy groups exhibit enhanced potency against various cancer cell lines. For instance, studies have shown that the presence of the trifluoromethoxy group can significantly increase the inhibition of key enzymes involved in cancer progression .
2. Anti-inflammatory Properties:
The compound has been investigated for its potential in treating inflammatory diseases. Its ability to modulate signaling pathways related to inflammation makes it a candidate for further exploration in therapeutic settings.
3. Drug Development:
As a precursor in the synthesis of bioactive molecules, this compound plays a crucial role in drug discovery. Its unique properties make it suitable for developing new pharmaceuticals targeting various diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique properties of this compound:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-Bromo-2-(trifluoromethoxy)benzene | Lacks ethyl group; different reactivity | Lower potency in biological assays |
| 2-Bromo-1-(trifluoromethoxy)ethylbenzene | Positional isomer; altered binding interactions | Varies in efficacy against certain targets |
| 1-Bromo-2-(2-fluoroethyl)benzene | Contains fluoroethyl instead of trifluoromethoxy | Different chemical behavior and activity profile |
Case Studies
Recent studies have highlighted the effectiveness of trifluoromethoxy-containing compounds in various biological assays:
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Research exploring its anti-inflammatory properties revealed that the compound inhibited pro-inflammatory cytokine production in vitro, suggesting a mechanism through which it could alleviate symptoms associated with inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
